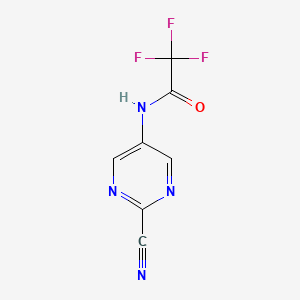
2-Cyano-5-(trifluoroacetylamino)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-(trifluoroacetylamino)pyrimidine is a chemical compound with the molecular formula C7H3F3N4O and a molecular weight of 216.12 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with cyano and trifluoroacetylamino groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Cyano-5-(trifluoroacetylamino)pyrimidine typically involves the reaction of 2-cyanopyrimidine with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
2-Cyano-5-(trifluoroacetylamino)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano and trifluoroacetylamino groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-(trifluoroacetylamino)pyrimidine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Cyano-5-(trifluoroacetylamino)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The cyano and trifluoroacetylamino groups play a crucial role in binding to these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Cyano-5-(trifluoroacetylamino)pyrimidine can be compared with other similar compounds, such as:
2-Cyano-5-(trifluoromethylamino)pyrimidine: This compound has a trifluoromethylamino group instead of a trifluoroacetylamino group, leading to different chemical properties and reactivity.
2-Cyano-5-(acetylamino)pyrimidine: The presence of an acetylamino group instead of a trifluoroacetylamino group results in different biological activity and applications.
The uniqueness of this compound lies in its trifluoroacetylamino group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C7H3F3N4O |
|---|---|
Molekulargewicht |
216.12 g/mol |
IUPAC-Name |
N-(2-cyanopyrimidin-5-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H3F3N4O/c8-7(9,10)6(15)14-4-2-12-5(1-11)13-3-4/h2-3H,(H,14,15) |
InChI-Schlüssel |
ALSRVWRROVKLQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)C#N)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


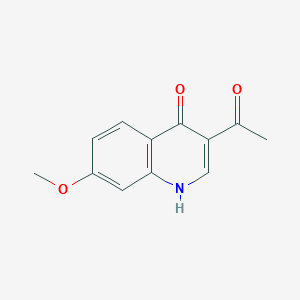
![(R)-3'-Fluorospiro[oxirane-2,4'-pyrrolo[3,2,1-de][1,5]naphthyridin]-7'(5'H)-one](/img/structure/B11888831.png)
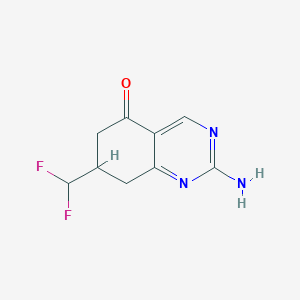
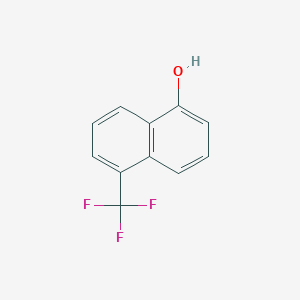
![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11888852.png)
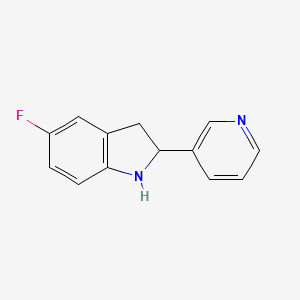
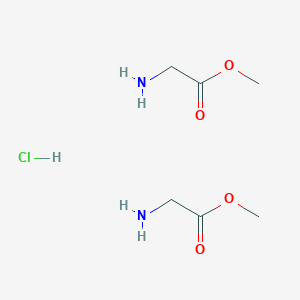

![N'-[(Z)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide;dihydrochloride](/img/structure/B11888887.png)

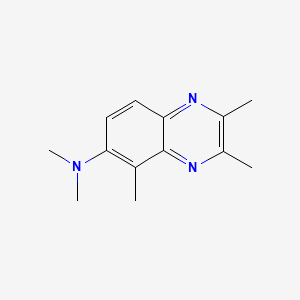

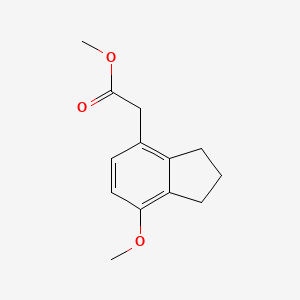
![1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one](/img/structure/B11888914.png)
